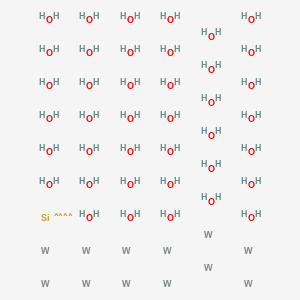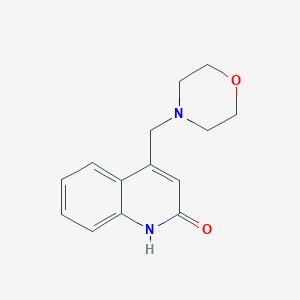
Strontium tin trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium tin trioxide is a compound composed of strontium, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science and electronics. This compound is part of the perovskite family, which is characterized by its distinctive crystal structure and versatile chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: Strontium tin trioxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal techniques. One common method involves the reaction of strontium carbonate and tin dioxide at high temperatures. The reaction typically occurs at temperatures above 900°C to ensure the formation of the desired perovskite structure.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, strontium carbonate and tin dioxide, are mixed in stoichiometric ratios and heated in a furnace. The reaction conditions, such as temperature and duration, are carefully controlled to optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions: Strontium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s perovskite structure and the presence of oxygen vacancies.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents, typically conducted at high temperatures.
Substitution: Substitution reactions can occur with other metal ions, altering the compound’s properties and applications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can lead to the formation of lower oxidation state species.
科学的研究の応用
Strontium tin trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including photocatalysis and electrocatalysis.
Biology: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Its biocompatibility and stability make it a candidate for medical implants and devices.
Industry: this compound is used in the production of electronic components, such as capacitors and sensors, due to its dielectric properties.
作用機序
The mechanism by which strontium tin trioxide exerts its effects is primarily related to its perovskite structure and the presence of oxygen vacancies. These vacancies play a crucial role in the compound’s electronic and ionic conductivity. The molecular targets and pathways involved include the interaction with light and the facilitation of charge transfer processes, making it effective in applications like photocatalysis and energy storage.
類似化合物との比較
Strontium tin trioxide can be compared with other perovskite compounds, such as strontium titanate and barium titanate. While all these compounds share a similar crystal structure, this compound is unique due to the presence of tin, which imparts distinct electronic and catalytic properties. Similar compounds include:
Strontium titanate: Known for its dielectric properties and use in capacitors.
Barium titanate: Widely used in piezoelectric applications.
Calcium titanate: Utilized in ceramic materials and electronic devices.
This compound stands out due to its specific combination of strontium and tin, offering unique advantages in various scientific and industrial applications.
特性
IUPAC Name |
strontium;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Sn.Sr/q;2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRNJFVXQXUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3SnSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12143-34-9 |
Source


|
| Record name | Strontium tin oxide (SrSnO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium tin trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)






